(3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-12-5-11-4-8(12)6-2-10-3-7(6)9(13)14;;/h4-7,10H,2-3H2,1H3,(H,13,14);2*1H/t6-,7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMWZCDSCQUKDI-GPJOBVNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CNCC2C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CNC[C@H]2C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS Number: 1909294-29-6) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅Cl₂N₃O₂ |
| Molecular Weight | 268.14 g/mol |
| CAS Number | 1909294-29-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring in the compound is known to facilitate binding with metal ions and proteins, potentially modulating enzymatic activity.
Research has indicated that compounds with similar structures exhibit antiviral , anti-inflammatory , and antibacterial properties. For instance, derivatives containing β-amino acids have shown effectiveness against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) .
Antiviral Activity
Recent studies have highlighted the antiviral potential of related heterocyclic compounds. For example, β-amino acid derivatives have been reported to inhibit neuraminidase, an enzyme critical for viral replication . This suggests that this compound may similarly exhibit antiviral effects.
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have been explored extensively. In vitro studies show that certain derivatives demonstrate significant activity against multidrug-resistant bacterial strains. For example, compounds similar to (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid have shown efficacy against Staphylococcus aureus and Escherichia coli .
Study 1: Antiviral Efficacy
A study published in Pharmaceuticals examined several β-amino acid derivatives for their antiviral properties. Among these, compounds structurally related to (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid were tested against HSV-1 and demonstrated promising inhibitory activity . The results indicated a dose-dependent response, highlighting the potential for therapeutic application in antiviral treatments.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against resistant strains of bacteria. The study utilized a range of concentrations to determine minimum inhibitory concentrations (MICs). Results showed that certain derivatives exhibited MIC values as low as 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antimicrobial potential .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies involving imidazole derivatives have shown effectiveness against various bacterial strains, suggesting potential for (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride in combating infections .
Anticancer Properties
The compound's structural features suggest it may interact with biological targets involved in cancer progression. Preliminary molecular docking studies indicate that it could bind effectively to proteins associated with tumor growth, such as PqsR in Pseudomonas aeruginosa, which is implicated in biofilm formation and virulence .
Neuroprotective Effects
Imidazole derivatives are known for their neuroprotective qualities. The potential neuroprotective properties of this compound warrant investigation for applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three analogs based on core scaffolds, substituents, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Functional Group and Pharmacokinetic Analysis
Imidazole vs. Ketone/Pyrazole/Isoxazole: The 1-methylimidazole group in the target compound enables π-π stacking and hydrogen bonding, critical for binding to biological targets like enzymes or receptors.
Pyrrolidine vs. Pyrazole/Linear Backbone :
- The pyrrolidine ring confers moderate rigidity, balancing flexibility and steric constraints. The pyrazole analog () is planar and aromatic, which may limit conformational adaptability in binding pockets .
- Linear carboxylic acids like levulinic acid derivatives () exhibit higher flexibility but lack the spatial orientation required for targeted interactions .
Salt Form and Solubility :
- The dihydrochloride salt of the target compound significantly enhances water solubility compared to the free carboxylic acid forms of analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
Q & A
Q. What are the recommended synthesis routes for (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride, and how do stereochemical outcomes vary with different methods?
Answer: Stereoselective synthesis is critical for retaining biological activity. Common approaches include:
- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., L-proline derivatives) to control stereochemistry .
- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce double bonds in intermediates .
- Salt Formation : Convert the free base to the dihydrochloride salt post-synthesis to enhance solubility and stability .
Q. Key Validation Steps :
Monitor stereochemical integrity via chiral HPLC or polarimetry .
Confirm regioselectivity of imidazole substitution using 2D NMR (COSY, NOESY) .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
Answer: A multi-technique approach is required:
- Purity :
- HPLC-UV/ELSD : Quantify impurities (<0.1% threshold) .
- Elemental Analysis : Verify C, H, N, Cl content matches theoretical values .
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for pyrrolidine (δ 2.5–4.0 ppm) and imidazole (δ 7.0–8.5 ppm) .
- LC-MS : Confirm molecular ion [M+H]+ (e.g., calculated m/z 282.1) .
Q. How can researchers address discrepancies in solubility data across literature sources?
Answer: Solubility variability often arises from:
Q. Example Protocol :
Prepare saturated solutions in triplicate.
Filter through 0.22 μm membranes.
Quantify via UV-Vis spectroscopy (λmax = 260 nm) .
Advanced Research Questions
Q. How does stereochemistry influence binding affinity to biological targets (e.g., enzymes or receptors)?
Answer: The (3S,4S) configuration enhances interaction with chiral binding pockets. For example:
- Molecular Docking : Compare binding energies of (3S,4S) vs. (3R,4R) enantiomers using software like AutoDock Vina .
- Pharmacophore Mapping : Identify critical H-bond donors (carboxylic acid) and π-π stacking (imidazole) .
Case Study :
A structurally analogous compound, (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride , showed 10-fold higher IC50 against kinase targets due to altered stereoelectronic effects .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Answer: Discrepancies may stem from:
- Assay Conditions : Standardize ATP concentrations in kinase assays .
- Protein Source : Compare recombinant vs. native enzyme activity .
- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) .
Q. Mitigation Workflow :
Replicate experiments across ≥3 independent labs.
Apply Grubbs’ test to identify outliers.
Q. How can researchers optimize stability under physiological conditions for in vivo studies?
Answer: Stability challenges include:
Q. Stabilization Strategies :
- Prodrug Design : Mask carboxylic acid with ester groups .
- Lyophilization : Formulate with cryoprotectants (trehalose/sucrose) .
Q. What experimental designs are recommended for assessing structure-activity relationships (SAR) in analogs?
Answer: Use a split-plot factorial design :
- Variables :
- Substituents on pyrrolidine (e.g., methyl, hydroxyphenyl).
- Counterion (HCl vs. trifluoroacetate).
- Outputs :
- IC50, LogP, solubility.
Q. Example SAR Table :
| Analog | Substituent | IC50 (nM) | LogP |
|---|---|---|---|
| Parent | 1-Me-imidazole | 150 | -1.2 |
| A | 2-Cl-imidazole | 85 | -0.8 |
| B | Pyridin-4-yl | 320 | -0.5 |
Data adapted from .
Q. How to validate target engagement in cellular assays while minimizing off-target effects?
Answer:
- Chemical Proteomics : Use thermal shift assays (TSA) to confirm target binding .
- CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines .
- Selectivity Screening : Test against panels of related enzymes/receptors (e.g., Eurofins CEREP panel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
